1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea
CAS No.: 2034351-46-5
Cat. No.: VC4652597
Molecular Formula: C18H17FN2O2S
Molecular Weight: 344.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034351-46-5 |
|---|---|
| Molecular Formula | C18H17FN2O2S |
| Molecular Weight | 344.4 |
| IUPAC Name | 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)urea |
| Standard InChI | InChI=1S/C18H17FN2O2S/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22) |
| Standard InChI Key | AKUVDJPPPIPWBM-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzo[b]thiophene core, a bicyclic aromatic system fused with a thiophene ring, linked to a 2-fluorophenyl group via a hydroxypropyl-urea bridge. Key structural attributes include:
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Benzo[b]thiophene: Imparts aromatic stability and enhances lipid solubility, facilitating blood-brain barrier penetration.
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2-Fluorophenyl Group: Introduces electron-withdrawing effects, potentially modulating receptor binding affinity .
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Hydroxypropyl Linker: Provides conformational flexibility, enabling optimal interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034351-46-5 |
| IUPAC Name | 1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)urea |
| SMILES | CC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O |
Synthesis and Characterization
Synthesis typically involves multi-step reactions:
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Benzo[b]thiophene Functionalization: Lithiation or Grignard reactions introduce substituents at the 2-position.
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Hydroxypropyl Linker Attachment: Epoxide ring-opening or nucleophilic substitution adds the hydroxypropyl group.
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Urea Formation: Reaction of an isocyanate with a 2-fluoroaniline derivative completes the structure .
Spectroscopic characterization via NMR (, ) and mass spectrometry confirms the structure. The hydroxypropyl group’s hydroxyl proton resonates at δ 4.8–5.2 ppm, while the urea carbonyl appears at ~160 ppm in NMR .
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Comparison of Urea Derivatives
Key trends:
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Electron-Withdrawing Groups (e.g., -CF, -F) improve target selectivity but may reduce solubility .
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Bicyclic Cores (benzofuran vs. benzothiophene) influence blood-brain barrier permeability, with benzothiophene derivatives showing 2–3× higher brain-plasma ratios .
Future Directions and Challenges
Research Gaps
Optimization Strategies
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